溴化锰(II)

描述

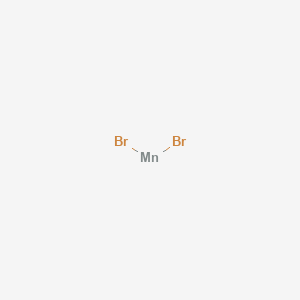

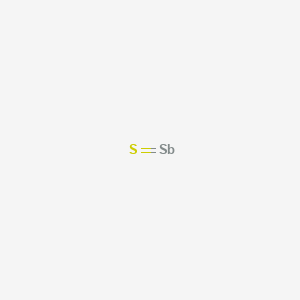

Manganese(II) bromide, also known as manganese bromide or manganese dibromide, is an inorganic compound with the chemical formula MnBr2. It is a white, crystalline solid that is soluble in water and is commonly used as a reagent in laboratory experiments. Manganese(II) bromide is also used in a variety of industrial and commercial applications, such as in the production of fertilizers, dyes, and pharmaceuticals.

科学研究应用

光电:绿光发光二极管(PHOLED)

溴化锰(II)用于制造高效的磷光绿光发光二极管(PHOLED)。这些器件不含铅且无毒,是下一代平板显示器和固态照明器件的环保替代品 . 该化合物在516 nm处表现出发射峰和长寿命,表明其在柔性光电器件中的应用潜力 .

催化:原子转移自由基加成

在催化中,溴化锰(II)充当原子转移自由基加成反应的促进剂。 它与光氧化还原催化剂一起用于有机溴化物的氧化还原活化,从而形成碳-溴键 . 这种双催化体系对于涉及自由基反应的有机合成具有重要意义。

有机合成:发光化合物

该化合物是合成具有钙钛矿相关结构的高发射全无机溴化锰化合物的关键。 这些结构用于白光LED,突出了该化合物在创造具有可调荧光特性的材料方面的作用 .

材料科学:柔性闪烁屏

溴化锰(II)是开发用于X射线成像应用的高灵敏度、柔性和成本效益的闪烁屏的关键组成部分。 它在二维丁铵铅溴化物钙钛矿结构中被激活,以创建高效的X射线闪烁体 .

医药:发光金属配合物

在医学领域,溴化锰(II)化合物表现出双发射,并因其发光、光学和磁性而受到研究。 这些特性对于开发具有潜在医疗应用的多功能材料至关重要 .

环境科学:水处理中的氧化

环境科学得益于溴化锰(II)在含溴水体中氯化过程中Mn(II)氧化的应用。 该化合物充当催化剂,增强了水处理过程中活性溴物种的形成 .

分析化学:化学分析中的试剂

溴化锰(II)用作分析化学中的试剂,特别是在Stille反应中,该反应使用有机锡化合物偶联两个碳原子。 它在这些反应中的作用对于合成复杂的有机分子至关重要 .

卤化物环境:发光研究

该化合物在四面体卤化物环境中表现出明亮的绿光发光,因此受到研究。 这项研究旨在寻找用于固态照明和显示应用的窄带光发射器,突出了该化合物在发光研究中的重要性

安全和危害

未来方向

There are ongoing research efforts to explore the potential applications of Manganese(II) bromide. For instance, a study has fabricated highly efficient phosphorescent green-light-emitting diodes (PHOLEDs) using a lead-free, non-toxic, zero-dimensional organic–inorganic hybrid (OIH) compound of Manganese(II) bromide . Another study has explored the effect of Zn2+ doping in organic Manganese(II) bromide hybrid scintillators toward enhanced light yield for X-Ray imaging .

作用机制

Manganese(II) bromide, also known as dibromomanganese, is a chemical compound composed of manganese and bromine with the formula MnBr2 . This compound has a variety of applications, particularly in the field of organic synthesis .

Target of Action

Manganese(II) bromide primarily targets carbon atoms in organic compounds. It is used in place of palladium in the Stille reaction, which couples two carbon atoms using an organotin compound .

Mode of Action

The mode of action of Manganese(II) bromide involves the interaction with carbon atoms in organic compounds. In the Stille reaction, Manganese(II) bromide acts as a catalyst to facilitate the coupling of two carbon atoms .

Biochemical Pathways

It is known that the compound plays a crucial role in the stille reaction, a key process in organic synthesis .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary result of Manganese(II) bromide’s action is the coupling of two carbon atoms in the Stille reaction . This reaction is a key step in the synthesis of various organic compounds.

Action Environment

The action of Manganese(II) bromide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the presence of water or moisture. Additionally, the compound’s reactivity may be influenced by temperature and pH .

生化分析

Biochemical Properties

It serves as a reactive intermediate in the breakdown of organic molecules and binds or oxidizes organic molecules through organo-mineral associations .

Cellular Effects

For instance, it plays a crucial role in photosynthesis as a cofactor for the oxygen-evolving complex .

Metabolic Pathways

Manganese is known to be involved in various metabolic processes, including photosynthesis .

属性

IUPAC Name |

dibromomanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYMRRJVDRJMJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnBr2, Br2Mn | |

| Record name | manganese(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065460 | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Manganese bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13446-03-2 | |

| Record name | Manganese dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of manganese(II) bromide?

A1: Manganese(II) bromide has the molecular formula MnBr2 and a molecular weight of 214.75 g/mol.

Q2: What is the coordination geometry of manganese(II) ions in manganese(II) bromide complexes?

A2: Manganese(II) ions in these complexes can adopt various coordination geometries, including tetrahedral, octahedral, and distorted variations thereof. The specific geometry depends on factors like the ligands present and reaction conditions. For instance, [(H2C=CHCH2)(C6H5)3P]2MnBr4 exhibits tetrahedral coordination of the Mn2+ ion. [] In [MnBr(C18H20N4)(H2O)2]Br·[MnBr2(C18H20N4)], one complex shows six-coordinate octahedral geometry while the other is seven-coordinate, approximately pentagonal-bipyramidal. []

Q3: What are the characteristic spectroscopic features of manganese(II) bromide?

A3: Manganese(II) bromide complexes exhibit characteristic spectroscopic features in various techniques.

- UV-Vis Spectroscopy: These complexes often display absorption bands in the UV-Vis region due to d-d electronic transitions of the Mn2+ ion. The exact position and intensity of these bands are influenced by the nature of the ligands and the coordination environment. [, ]

- Luminescence Spectroscopy: Many manganese(II) bromide complexes exhibit luminescence, often in the green region of the electromagnetic spectrum, originating from the 4T1→6A1 transition of tetrahedrally coordinated Mn2+ ions. [, , , ]

- Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy can provide information about the electronic structure and geometry of manganese(II) complexes. The ESR spectra of these compounds are characterized by six hyperfine lines due to the interaction of the unpaired electrons with the nuclear spin of manganese (I = 5/2). []

Q4: How stable is manganese(II) bromide under various conditions?

A4: Manganese(II) bromide exhibits good thermal stability, but its sensitivity to moisture is a crucial factor in its applications. Exposure to humidity can lead to the formation of hydrated phases with altered properties. For example, the anhydrous form of trans-2,5-dimethylpiperazine manganese(II) bromide (C6N2H16MnBr4) shows green emission, but upon hydration, it transforms into a non-emissive phase with a quasi-octahedral coordination sphere around the Mn2+ ion. [] This sensitivity necessitates careful handling and storage conditions for manganese(II) bromide and its complexes.

Q5: What are the main applications of manganese(II) bromide?

A5: Manganese(II) bromide finds applications in various fields, including:

- Scintillators: Manganese(II) bromide-based organic-inorganic hybrid materials have shown great promise as scintillators for X-ray imaging. [, , , , , , , , , ] These materials can efficiently convert X-rays into visible light, enabling their detection and the generation of images.

- Catalysis: Manganese(II) bromide can act as a catalyst in various organic reactions, including cross-coupling reactions and oxidations. [, , , , ] Its ability to readily switch between different oxidation states makes it a versatile catalyst.

- Other Applications: Manganese(II) bromide has also been investigated for applications such as humidity sensors due to its moisture-sensitive luminescence properties. []

Q6: How does manganese(II) bromide catalyze organic reactions?

A6: Manganese(II) bromide can act as a catalyst through various mechanisms, often involving redox cycles between Mn(II) and other oxidation states, such as Mn(I) or Mn(III). [] For instance, in the borylation of unactivated alkyl chlorides, MnBr2 in conjunction with tetramethylethylenediamine (TMEDA) facilitates the formation of alkyl radicals, which then react with the boron reagent. []

Q7: What types of reactions can manganese(II) bromide catalyze?

A7: Manganese(II) bromide has been shown to catalyze various reactions, including:

- Borylation of Alkyl Halides: This reaction allows the synthesis of boronic esters from alkyl chlorides, which were previously challenging substrates for such transformations. []

- Atom Transfer Radical Addition: Manganese(II) bromide can catalyze the addition of halogenated compounds to alkenes via a radical mechanism, expanding the scope of accessible products. []

- Oxidation Reactions: In the context of green chemistry, manganese(II) bromide has been investigated as a catalyst for the aerobic oxidation of methylaromatic compounds in supercritical water. [, , ] This method offers a more sustainable approach to producing valuable carboxylic acids.

Q8: How is computational chemistry used to study manganese(II) bromide and its complexes?

A8: Computational chemistry plays a vital role in understanding the properties and behavior of manganese(II) bromide.

- Density Functional Theory (DFT) Calculations: DFT calculations can predict the electronic structure, geometries, and spectroscopic properties of manganese(II) bromide complexes. For example, DFT calculations confirmed that the green emission observed in (TBA)2MnBr4 single crystals originates from d-d transitions of the Mn2+ ions. []

Q9: How does modifying the ligands around the manganese(II) center affect the properties of the complex?

A9: Modifying the ligands can significantly alter the steric and electronic environment around the manganese(II) center, leading to changes in:

- Coordination Geometry: Bulky ligands can enforce specific coordination geometries, influencing the complex's stability and reactivity. [, ]

- Optical Properties: The nature of the ligands directly impacts the energy levels involved in electronic transitions, thereby influencing the absorption and emission properties of the complex. [, ] For example, complexes with tetrahedrally coordinated Mn2+ ions often exhibit green emission. [, , , ]

- Solubility and Stability: Ligand modifications can tune the solubility of the complex in various solvents. [] Moreover, the stability of the complex under different conditions, such as moisture or temperature, can also be modulated by choosing appropriate ligands. []

- Catalytic Activity: In catalytic applications, ligand modifications can significantly impact the catalyst's activity, selectivity, and stability. The steric and electronic properties of the ligands can influence the reaction pathway and the intermediates involved. []

Q10: How can the stability of manganese(II) bromide formulations be improved?

A10: Strategies to enhance the stability of manganese(II) bromide formulations often involve:

- Controlling Moisture: Given the compound's sensitivity to moisture, using desiccants or packaging materials with moisture barrier properties is crucial. []

- Choosing Compatible Solvents and Excipients: Selecting solvents and excipients that do not react with or degrade manganese(II) bromide is essential for maintaining the formulation's stability. []

- Optimizing Storage Conditions: Storing the formulations under controlled temperature and humidity conditions can prevent degradation and ensure long-term stability. []

Q11: What analytical methods are used to characterize and quantify manganese(II) bromide?

A11: Several analytical techniques are employed to characterize and quantify manganese(II) bromide:

- X-ray Diffraction (XRD): XRD is crucial for determining the crystal structure of manganese(II) bromide complexes. [, , , , , , ]

- Elemental Analysis: Techniques like inductively coupled plasma atomic emission spectroscopy (ICP-AES) or atomic absorption spectroscopy (AAS) can determine the elemental composition of the compound. []

- Spectroscopic Techniques: As mentioned earlier, UV-Vis, luminescence, and ESR spectroscopy are valuable tools for characterizing the electronic structure and properties of manganese(II) bromide complexes. [, , , ]

- Chromatographic Methods: Techniques like high-performance liquid chromatography (HPLC) can separate and quantify manganese(II) bromide in complex mixtures. []

Q12: What are the safety considerations associated with handling manganese(II) bromide?

A12: While generally considered less toxic than many heavy metal compounds, manganese(II) bromide should be handled with care.

- Personal Protective Equipment: Wearing appropriate personal protective equipment, including gloves, eye protection, and a lab coat, is crucial to minimize exposure. []

- Ventilation: Handling the compound in a well-ventilated area is important to prevent inhalation of dust or fumes. []

Q13: What is the environmental impact of manganese(II) bromide, and how can it be mitigated?

A13: Manganese is an essential nutrient, but excessive amounts can be toxic to the environment. [] To mitigate the environmental impact of manganese(II) bromide:

- Waste Management: Appropriate waste disposal methods are crucial to prevent contamination of water and soil. []

- Recycling: Exploring recycling options for manganese(II) bromide can contribute to resource efficiency and sustainability. []

- Green Chemistry: Developing and employing green chemistry principles in the synthesis and applications of manganese(II) bromide can minimize its environmental footprint. []

Q14: What research infrastructure and resources are important for advancing the study of manganese(II) bromide?

A14: Key resources include:

- Advanced Characterization Techniques: Access to advanced spectroscopic and analytical techniques is essential for gaining deeper insights into the properties of manganese(II) bromide and its complexes. []

- Computational Resources: High-performance computing facilities are crucial for conducting DFT calculations and MD simulations, aiding in the understanding and prediction of material properties. []

- Collaboration and Data Sharing: Fostering collaboration between researchers from different disciplines and promoting open access to research data can accelerate scientific discoveries. []

Q15: What are some of the future directions in manganese(II) bromide research?

A15: Promising areas of future research include:

- Developing More Efficient Scintillators: Exploring new ligand systems and optimizing synthesis methods to enhance the performance of manganese(II) bromide-based scintillators is a key focus. []

- Expanding Catalytic Applications: Investigating the potential of manganese(II) bromide as a catalyst in a wider range of organic reactions, particularly those relevant to pharmaceuticals and materials science, holds promise. []

- Exploring New Applications: Investigating the potential of manganese(II) bromide in areas like sensing, energy storage, and biomedical applications could lead to new technologies. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)